molecular formula C22H26Cl2N2O6S B4308526 2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE

2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE

Cat. No.: B4308526
M. Wt: 517.4 g/mol
InChI Key: QRNDEIWTAPOIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions, including reduction and amination.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a suitable sulfamoyl chloride derivative.

    Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction between the amine and a suitable benzoyl chloride derivative.

    Chlorination: The final step involves the selective chlorination of the benzamide core to introduce the 2,4-dichloro substituents.

Chemical Reactions Analysis

2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, such as DNA replication and protein synthesis.

    Interaction with Receptors: It can bind to specific receptors on the surface of cells, modulating their activity and leading to various cellular responses.

    Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.

Comparison with Similar Compounds

2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(oxolan-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O6S/c1-30-19-6-5-14(10-20(19)31-2)7-8-25-22(27)16-11-21(18(24)12-17(16)23)33(28,29)26-13-15-4-3-9-32-15/h5-6,10-12,15,26H,3-4,7-9,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNDEIWTAPOIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE

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